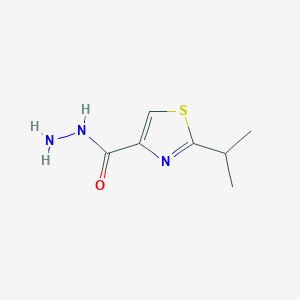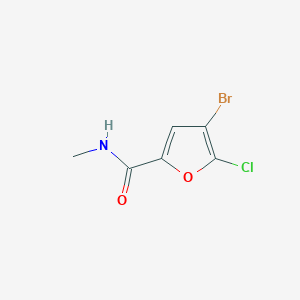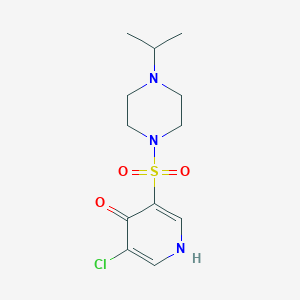
N,3-Dimethyl-5-vinylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3-Dimetil-5-vinilpiridin-2-amina es un compuesto químico con un anillo de piridina sustituido con grupos metilo y vinilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N,3-Dimetil-5-vinilpiridin-2-amina normalmente implica la reacción de 2-aminopiridina con agentes alquilantes apropiados. Un método común involucra la alquilación de 2-aminopiridina con yoduro de metilo para introducir el grupo metilo, seguido de vinilación utilizando haluros de vinilo en condiciones básicas . Las condiciones de reacción a menudo incluyen el uso de disolventes como tolueno o acetato de etilo y catalizadores como yodo o hidroperóxido de terc-butilo (TBHP) .
Métodos de Producción Industrial
La producción industrial de N,3-Dimetil-5-vinilpiridin-2-amina puede implicar procesos de flujo continuo para asegurar un alto rendimiento y pureza. Estos procesos a menudo utilizan sistemas automatizados para controlar parámetros de reacción como la temperatura, la presión y las concentraciones de reactivos. El uso de principios de química verde, como el reciclaje de disolventes y la minimización de residuos, también es común en entornos industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones
N,3-Dimetil-5-vinilpiridin-2-amina experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo vinilo se puede oxidar para formar aldehídos o ácidos carboxílicos.
Reducción: El anillo de piridina se puede reducir para formar derivados de piperidina.
Sustitución: Los grupos metilo y vinilo se pueden sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Se utilizan comúnmente reactivos como permanganato de potasio (KMnO4) u óxido de cromo (CrO3).
Reducción: La hidrogenación utilizando paladio sobre carbono (Pd/C) o hidruro de aluminio y litio (LiAlH4) es típica.
Sustitución: Se puede emplear la halogenación utilizando bromo (Br2) o la cloración utilizando cloruro de tionilo (SOCl2).
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varias piridinas sustituidas, piperidinas y otros compuestos heterocíclicos, que se pueden utilizar aún más en la síntesis orgánica y el desarrollo farmacéutico .
Aplicaciones Científicas De Investigación
N,3-Dimetil-5-vinilpiridin-2-amina tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se utiliza en el estudio de inhibidores enzimáticos y ligandos de receptores.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de N,3-Dimetil-5-vinilpiridin-2-amina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede actuar como un inhibidor o activador, dependiendo de su estructura y la naturaleza del objetivo. Las vías involucradas pueden incluir transducción de señales, regulación de la expresión génica y procesos metabólicos .
Comparación Con Compuestos Similares
Compuestos Similares
N-Metil-2-piridinamina: Carece del grupo vinilo, lo que lo hace menos versátil en ciertas reacciones.
3-Metil-2-piridinamina: Estructura similar pero sin el grupo vinilo, lo que lleva a una reactividad diferente.
5-Vinil-2-piridinamina: Similar pero carece del grupo metilo, lo que afecta sus propiedades químicas.
Singularidad
N,3-Dimetil-5-vinilpiridin-2-amina es única debido a la presencia de ambos grupos metilo y vinilo en el anillo de piridina. Esta combinación mejora su reactividad y permite una gama más amplia de transformaciones químicas en comparación con sus análogos .
Propiedades
Fórmula molecular |
C9H12N2 |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
5-ethenyl-N,3-dimethylpyridin-2-amine |
InChI |
InChI=1S/C9H12N2/c1-4-8-5-7(2)9(10-3)11-6-8/h4-6H,1H2,2-3H3,(H,10,11) |
Clave InChI |
CMMSSIDGYHGABX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1NC)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11804517.png)





![2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one](/img/structure/B11804564.png)
